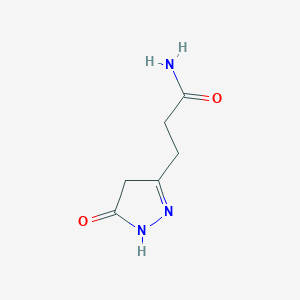
3-(2-Aminocarbonylethyl)-2-pyrazolin-5-one
Cat. No. B8359148
M. Wt: 155.15 g/mol
InChI Key: ZXVUREALMQVYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07060822B1
Procedure details


A mixture of 3-(ethoxycarbonylmethyl)-2-pyrazolin-5-one (1 g, 5.8 mmol) and NaCN (28 mg, 0.58 mmol) in 30 ml of 9M ammonia in MeOH was heated to 45° C. in sealed tube for 3 days. After cooling, the solvent was evaporated and the residue was suspended in water. The precipitated solid was collected by filtration.




Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]([CH2:6][C:7]1[CH2:11][C:10](=[O:12])[NH:9][N:8]=1)=O)C.[C-:13]#[N:14].[Na+].C[OH:17]>N>[NH2:14][C:13]([CH2:4][CH2:6][C:7]1[CH2:11][C:10](=[O:12])[NH:9][N:8]=1)=[O:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)CC1=NNC(C1)=O
|
|
Name
|
|
|
Quantity
|
28 mg
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated solid was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(=O)CCC1=NNC(C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
